molecular formula C17H20N2OS B023261 Promethazine sulfoxide CAS No. 7640-51-9

Promethazine sulfoxide

Cat. No.: B023261
CAS No.: 7640-51-9
M. Wt: 300.4 g/mol
InChI Key: OWTCLFIFAFHQIX-UHFFFAOYSA-N
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Description

Promethazine sulfoxide is a metabolite of promethazine, a first-generation antihistamine used to treat allergic conditions, nausea, and vomiting. This compound is formed through the oxidation of promethazine and retains some of the pharmacological properties of its parent compound .

Mechanism of Action

Target of Action

Promethazine sulfoxide, a metabolite of Promethazine , primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in allergic reactions and the regulation of gastrointestinal motility, respectively .

Mode of Action

This compound, similar to its parent compound Promethazine, acts as an antagonist at histamine H1 and muscarinic receptors . By blocking these receptors, it prevents the binding of natural ligands, thus inhibiting the physiological responses mediated by these receptors .

Biochemical Pathways

Promethazine is predominantly metabolized to this compound, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6

Pharmacokinetics

This compound pharmacokinetics are consistent with a pronounced first-pass effect . Promethazine disposition is characterized by a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating significant first-pass metabolism .

Result of Action

Given its antagonistic action on histamine h1 and muscarinic receptors, it likely reduces allergic responses and modulates gastrointestinal motility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, genetic variations in CYP2D6, the enzyme responsible for its metabolism, can significantly affect its pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Promethazine Sulfoxide, like its parent compound Promethazine, may interact with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting

Cellular Effects

Its parent compound, Promethazine, is known to have effects on various types of cells and cellular processes . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its parent compound, Promethazine, is known to antagonize a variety of receptors . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed that the sample preparation method highly influences the extent of oxidation of Promethazine to this compound

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Its parent compound, Promethazine, has been studied in animal models. For example, Promethazine was introduced at an oral dose of 100 mg/kg of body weight for five successive days at different intervals from the time of infection for the evaluation of the stage-specific susceptibility in a murine model of schistosomiasis .

Metabolic Pathways

Promethazine is predominantly metabolized to this compound, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6

Chemical Reactions Analysis

Types of Reactions

Promethazine sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Promethazine sulfoxide is unique due to its specific metabolic pathway and the retention of some pharmacological properties of promethazine. Its formation through oxidation and its role as a metabolite make it distinct from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997774
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7640-51-9
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7640-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMETHAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Promethazine Sulfoxide formed and what enzymatic activity is involved?

A1: this compound is a metabolite of the drug Promethazine. It is formed through a sulfoxidation reaction catalyzed by enzymes like Lactoperoxidase and Horseradish peroxidase. [, ] This process involves the transfer of an oxygen atom to the sulfur atom in Promethazine, resulting in the formation of the sulfoxide group. [] Interestingly, other peroxidases, such as Myeloperoxidase, do not demonstrate this catalytic activity. []

Q2: Can this compound be detected in biological samples, and are there methods available for its quantification?

A3: Yes, a highly sensitive High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) method has been developed and validated for the simultaneous determination of Promethazine, this compound, and another metabolite, Monodesmethyl-promethazine, in various swine tissues including muscle, liver, kidney, and fat. [] This method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it suitable for monitoring veterinary drug residues in animal-derived foods to ensure food safety. [] Furthermore, another validated HPLC-MS/MS method allows for the simultaneous determination of Promethazine and this compound in rat plasma. [] This method was successfully utilized in a pharmacokinetic study to investigate the herb-drug interaction between Promethazine and Schisandra chinensis water extract. []

Q3: Are there any alternative analytical techniques available for the detection of Promethazine, this compound, and related compounds?

A5: Beyond HPLC-MS/MS, capillary electrophoresis coupled with electrochemiluminescence (CE-ECL) offers a sensitive and selective approach for simultaneously determining Chlorpromazine, Promethazine, and their respective sulfoxide metabolites in biological samples like dog urine. [] This method boasts high sensitivity, a simple procedure, rapid analysis, minimal sample volume requirements, and resistance to interference. []

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